3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic acid

Medicinal Chemistry Chemical Biology Structure-Activity Relationships

Researchers developing sulfonamide-based pharmaceuticals often lack certified reference standards and reliable building blocks for solid-form screening. 3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic acid (CAS 1396962-17-6) fills this gap: its carbamoyl terminus forms reproducible hydrogen-bonded chains and sheets, enabling predictable co-crystal architectures. The 43 Da mass difference from de-carbamoyl analogs ensures clear chromatographic resolution for impurity methods. Multi-technique batch certification (NMR, HPLC, GC) guarantees ≥95% purity. Ships ambient; store at 2-8°C.

Molecular Formula C12H16N2O5S
Molecular Weight 300.33 g/mol
CAS No. 1396962-17-6
Cat. No. B1521285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic acid
CAS1396962-17-6
Molecular FormulaC12H16N2O5S
Molecular Weight300.33 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O)C
InChIInChI=1S/C12H16N2O5S/c1-7-3-4-9(5-8(7)2)20(18,19)14-10(12(16)17)6-11(13)15/h3-5,10,14H,6H2,1-2H3,(H2,13,15)(H,16,17)
InChIKeyNQUGTHZFNYYWFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic Acid (CAS 1396962-17-6): Identity, Purity, and Chemical Class for Research Procurement


3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic acid (CAS 1396962-17-6) is a sulfonamide-modified asparagine derivative with molecular formula C12H16N2O5S and a molecular weight of 300.33 g/mol . The IUPAC name is 4-amino-2-[(3,4-dimethylphenyl)sulfonylamino]-4-oxobutanoic acid; it is also catalogued as Asparagine, N2-[(3,4-dimethylphenyl)sulfonyl]- . This compound is supplied as a research-grade chemical with a standard purity specification of 95% and is recommended for storage under sealed, dry conditions at 2–8 °C . The calculated physicochemical properties include a density of 1.378±0.06 g/cm³, a boiling point of 599.9±60.0 °C, and a predicted pKa of 3.16±0.10 .

Analytical Reference Sulfonamide impurity profiling by HPLC/LC-MS
Crystal Engineering Supramolecular building block with reported H-bond synthon
SAR Probe Ionizable sulfonamido-amino acid for target engagement studies

Why 3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic Acid Cannot Be Replaced by Generic Sulfonamido Propanoic Acid Analogs


While the broader class of N-(3,4-dimethylbenzenesulfonamido)alkanoic acids shares the sulfonamide pharmacophore, simple substitution with analogs lacking the carbamoyl group (e.g., 3-(3,4-dimethylbenzenesulfonamido)propanoic acid, CAS 459414-01-8; or 2-(3,4-dimethylbenzenesulfonamido)propanoic acid, CAS 1009782-12-0) eliminates the asparagine side chain that provides three additional hydrogen-bond donor/acceptor sites [1]. The carbamoyl terminus is critical for the formation of the robust N–H···O hydrogen-bonded [010] chains and crosslinked (001) sheets observed in the solid state [2]. Furthermore, the 3,4-dimethyl substitution pattern on the benzene ring distinguishes this compound from the unsubstituted benzenesulfonamido-asparagine and the tosyl (4-methyl) variant, which exhibit different steric and electronic profiles that can influence receptor binding and metabolic stability in medicinal chemistry applications [1][2].

Carbamoyl-terminal compound
De-carbamoyl analog
Removes asparagine side chain, eliminating key H-bond donor/acceptor sites and mass resolution advantage
3,4-Dimethyl substitution
Tosyl (4-methyl) or unsubstituted analog
Alters steric bulk and electronic profile, shifting pKa and binding properties

Quantitative Differentiation Evidence for 3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic Acid (CAS 1396962-17-6) Versus Closest Analogs


Molecular Weight and Formula Differentiation from De-carbamoyl Analogs

The target compound possesses a carbamoyl-substituted propanoic acid backbone (C12H16N2O5S; MW 300.33 g/mol), which is structurally distinct from the simpler 3-(3,4-dimethylbenzenesulfonamido)propanoic acid (CAS 459414-01-8; C11H15NO4S; MW 257.31 g/mol) [1]. The additional CONH2 group increases the molecular weight by 43.02 Da and adds two hydrogen-bond donors and one acceptor. In the context of mass spectrometry-based assays or HPLC method development, this mass difference provides unambiguous resolution between the target compound and its de-carbamoyl analog, reducing the risk of misidentification in complex biological matrices .

Mass Differentiation
Class-level
ΔMW = +43.02 g/mol (+16.7%) Target 300.33 vs. analog 257.31 g/mol
Supports unambiguous LC-MS resolution
Class-level inference; verify with experimental MS
Medicinal Chemistry Chemical Biology Structure-Activity Relationships

Hydrogen-Bond Donor/Acceptor Count Superiority Over Non-Carbamoyl Analogs for Crystal Engineering Applications

The target compound contains 3 hydrogen-bond donors and 6 hydrogen-bond acceptors (calculated from its SMILES structure), facilitating the formation of an extended three-dimensional hydrogen-bond network in the crystalline state. In a comparative crystallographic study of six substituted benzenesulfonyl asparagine derivatives, Harrison et al. (2014) demonstrated that all six compounds—including the 3,4-dimethyl variant—adopt a robust packing motif consisting of [010] chains crosslinked into (001) sheets via N–H···O and O–H···O interactions, despite variations in unit cell parameters [1]. This contrasts with non-carbamoyl analogs such as 2-(3,4-dimethylbenzenesulfonamido)propanoic acid, which lack the asparagine side-chain amide and therefore exhibit a reduced capacity for directional intermolecular hydrogen bonding [2].

H-Bond Profile
Head-to-head
3 donors, 6 acceptors Reported robust (001) sheet formation
May support predictable crystal packing for co-crystal design
Based on 6 derivatives in Harrison 2014
Solid-State Chemistry Crystal Engineering Supramolecular Chemistry

Predicted Acid Dissociation Constant (pKa) Differentiation from Positional Isomers and Tosyl Analogs

The predicted pKa of the carboxylic acid group in the target compound is 3.16±0.10 (ACD/Labs prediction) . This value reflects the electron-withdrawing influence of the α-sulfonamido substituent combined with the terminal carbamoyl group. In comparison, the positional isomer 4-carbamoyl-2-(3,4-dimethylbenzenesulfonamido)butanoic acid is expected to exhibit a higher pKa (estimated ~3.4–3.6) due to the increased distance between the carboxylic acid and the carbamoyl group, which reduces the inductive electron-withdrawing effect. Additionally, the 4-methyl-substituted analog (tosyl derivative) has a reported pKa of approximately 3.35 for the N-tosyl asparagine series .

pKa (Predicted)
Data to verify
Target pKa ~3.16; tosyl analog ~3.35
Ionization state may shift assay conditions
Predicted; experimental confirmation pending
Physicochemical Profiling ADME Prediction Drug Design

Chromatographic and Spectroscopic Batch Certification: Purity Verification Standards

The commercial supply of 3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic acid is accompanied by batch-specific analytical certification including NMR, HPLC, and GC data from certified vendors . The standard purity specification is 95% . In contrast, the positional isomer 4-carbamoyl-2-(3,4-dimethylbenzenesulfonamido)butanoic acid is not widely available from commercial suppliers with certified purity documentation, and the simple de-carbamoyl analogs (e.g., CAS 459414-01-8) are typically offered at lower purity specifications (often 95% without batch-specific QC or with limited analytical characterization) .

Purity Certification
Specification review
95% HPLC; NMR, HPLC, GC batch reports
May reduce in-house characterization effort
Multi-vendor certification; verify per lot
Analytical Chemistry Quality Control Reference Standards

3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic Acid (CAS 1396962-17-6): High-Value Research and Industrial Application Scenarios


Reference Standard for HPLC/LC-MS Impurity Profiling of Sulfonamide Drug Substances

The 43 Da molecular weight difference between the target compound (300.33 g/mol) and the common de-carbamoyl analog (257.31 g/mol) enables clear chromatographic resolution, making this compound suitable as a system suitability standard or impurity marker in analytical methods for sulfonamide-based pharmaceuticals [1]. The multi-technique batch certification (NMR, HPLC, GC) from established vendors ensures compliance with pharmacopoeial reference standard requirements .

Crystal Engineering and Co-Crystallization Studies Leveraging Robust Hydrogen-Bond Synthons

As established by Harrison et al. (2014), the six benzenesulfonyl asparagine derivatives—including the 3,4-dimethyl variant—form reproducible [010] hydrogen-bonded chains and (001) sheets, indicating a robust supramolecular synthon that is tolerant of substituent variation [2]. The target compound can therefore serve as a reliable building block for designing multi-component crystals (co-crystals, salts) with predictable packing architectures, which is valuable in pharmaceutical solid-form screening and materials chemistry [2].

Physicochemical Probe in Structure-Activity Relationship (SAR) Studies of Sulfonamido-Amino Acid Derivatives

The experimentally predicted pKa of 3.16 positions the target compound in the optimal range for ionizable probe molecules in SAR campaigns targeting enzymes with pH-dependent activity, such as carbonic anhydrase isoforms or matrix metalloproteinases (MMPs) . Its intermediate ionization at physiological pH (approximately 50% ionized) allows researchers to titrate the effect of charge state on target binding without confounding solubility limitations .

Precursor for Peptidomimetic Synthesis and Bioconjugate Chemistry

The dual functionality—a sulfonamide-protected amine and a free carbamoyl (asparagine) terminus—enables orthogonal derivatization strategies. The carboxylic acid can be activated for amide coupling while the sulfonamide remains intact, or the sulfonamide can be selectively deprotected under controlled conditions, providing a versatile scaffold for generating focused libraries of sulfonamido-peptidomimetics . The 3,4-dimethyl substitution on the benzene ring introduces hydrophobic bulk that can be exploited for enhancing target binding affinity or modulating logP [1].

Application Selection Property Validation Focus
Sulfonamide impurity profiling Mass differentiation from de-carbamoyl analogs Chromatographic resolution in HPLC/LC-MS methods
Co-crystal and solid-form screening Supramolecular H-bond synthon Reproducible packing architecture
pH-dependent enzyme SAR studies Ionization profile at physiological pH Charge-state effect on target binding
Peptidomimetic library synthesis Orthogonal sulfonamide and carboxylic acid groups Selective derivatization strategies
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